molecular formula C11H11ClN2O2S B14184030 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole CAS No. 918967-67-6

4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole

Cat. No.: B14184030
CAS No.: 918967-67-6
M. Wt: 270.74 g/mol
InChI Key: UIPKZLABRKFIBG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a methanesulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

    Attachment of the Methanesulfonyl Phenyl Group: This step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)benzoyl chloride
  • 4-(Methylsulfonyl)phenylacetic acid

Uniqueness

4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is unique due to the presence of both a chloromethyl group and a methanesulfonyl phenyl group on the pyrazole ring

Properties

CAS No.

918967-67-6

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

4-(chloromethyl)-1-(4-methylsulfonylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2O2S/c1-17(15,16)11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6H2,1H3

InChI Key

UIPKZLABRKFIBG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CCl

Origin of Product

United States

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